![molecular formula C21H21NO5 B12049648 1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)
1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-({[(9H-Fluoren-9-YL)metoxi]carbonil}amino)-3-hidroxiciclopentano-1-carboxílico es un complejo compuesto orgánico con aplicaciones significativas en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo fluorenilmetoxicarbonilo (Fmoc), un anillo hidroxiciclopentano y un grupo funcional ácido carboxílico. La presencia de estos grupos funcionales lo convierte en un intermedio valioso en la síntesis orgánica, particularmente en la síntesis de péptidos y otras moléculas biológicamente activas.
Métodos De Preparación
La síntesis del ácido 1-({[(9H-Fluoren-9-YL)metoxi]carbonil}amino)-3-hidroxiciclopentano-1-carboxílico generalmente involucra varios pasos:
Protección Fmoc: El paso inicial involucra la protección del grupo amino con el grupo Fmoc. Esto se logra haciendo reaccionar el compuesto amino con cloruro de Fmoc en presencia de una base como el carbonato de sodio.
Formación del anillo de ciclopentano: El siguiente paso involucra la formación del anillo hidroxiciclopentano. Esto se puede lograr mediante varias reacciones de ciclización, dependiendo de los materiales de partida.
Carboxilación: El paso final involucra la introducción del grupo ácido carboxílico. Esto se puede lograr mediante reacciones de carboxilación usando reactivos como dióxido de carbono o derivados de ácido carboxílico.
Los métodos de producción industrial para este compuesto pueden implicar la optimización de estas rutas sintéticas para mejorar el rendimiento y la pureza, así como el uso de reactores a gran escala y técnicas de purificación.
Análisis De Reacciones Químicas
El ácido 1-({[(9H-Fluoren-9-YL)metoxi]carbonil}amino)-3-hidroxiciclopentano-1-carboxílico experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo Fmoc se puede eliminar a través de una reacción de sustitución utilizando una base como la piperidina, que se usa comúnmente en la síntesis de péptidos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
El ácido 1-({[(9H-Fluoren-9-YL)metoxi]carbonil}amino)-3-hidroxiciclopentano-1-carboxílico tiene varias aplicaciones de investigación científica:
Síntesis de péptidos: El grupo Fmoc se utiliza ampliamente como grupo protector en la síntesis de péptidos en fase sólida. Este compuesto sirve como intermedio en la síntesis de varios péptidos y proteínas.
Química medicinal: Se utiliza en el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Estudios biológicos: El compuesto se utiliza en estudios que involucran interacciones enzima-sustrato, plegamiento de proteínas y otros procesos bioquímicos.
Aplicaciones industriales: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 1-({[(9H-Fluoren-9-YL)metoxi]carbonil}amino)-3-hidroxiciclopentano-1-carboxílico involucra su interacción con objetivos moleculares específicos. El grupo Fmoc sirve como un grupo protector, previniendo reacciones no deseadas en el sitio amino durante la síntesis de péptidos. Los grupos hidroxilo y ácido carboxílico pueden participar en varias reacciones químicas, facilitando la formación de los productos deseados.
Comparación Con Compuestos Similares
El ácido 1-({[(9H-Fluoren-9-YL)metoxi]carbonil}amino)-3-hidroxiciclopentano-1-carboxílico se puede comparar con otros compuestos similares, como:
Ácido 1-({[(9H-Fluoren-9-YL)metoxi]carbonil}amino)ciclobutanocarboxílico: Este compuesto tiene un anillo de ciclobutano en lugar de un anillo de ciclopentano, lo que afecta su reactividad y aplicaciones.
Ácido 1-({[(9H-Fluoren-9-YL)metoxi]carbonil}amino)-3-hidroxiciclohexano-1-carboxílico: Este compuesto tiene un anillo de ciclohexano, que proporciona diferentes propiedades estéricas y electrónicas.
N-[(9H-Fluoren-9-ilmetoxi)carbonil]-2-metoxi-L-fenilalanina: Este compuesto incluye una parte de fenilalanina, lo que lo hace útil en la síntesis de péptidos y proteínas específicos.
La singularidad del ácido 1-({[(9H-Fluoren-9-YL)metoxi]carbonil}amino)-3-hidroxiciclopentano-1-carboxílico radica en su combinación específica de grupos funcionales, que proporciona una reactividad y aplicaciones distintas en varios campos de investigación e industria.
Propiedades
Fórmula molecular |
C21H21NO5 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c23-13-9-10-21(11-13,19(24)25)22-20(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H,22,26)(H,24,25) |
Clave InChI |
FPTJRPYTKCYJLR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Aminophenyl)amino]propanamide](/img/structure/B12049574.png)
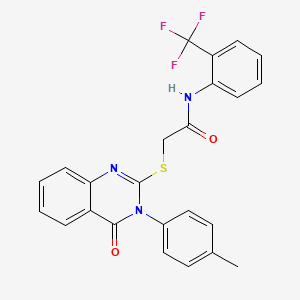
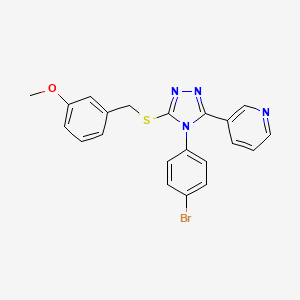
![3-Methyl-2-(2-methylprop-2-en-1-yl)-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049588.png)
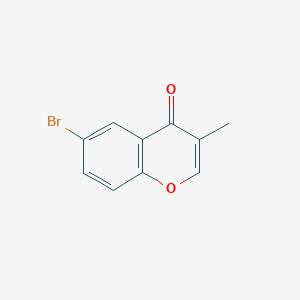
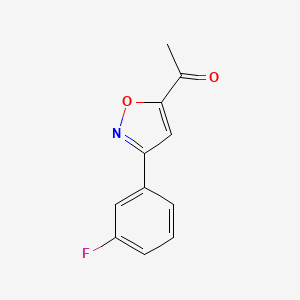
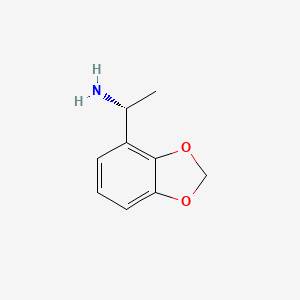


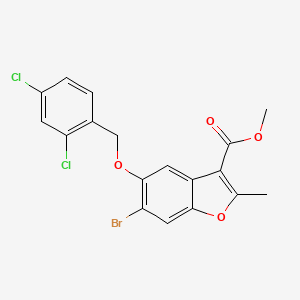
![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)

![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
